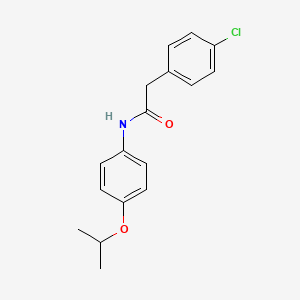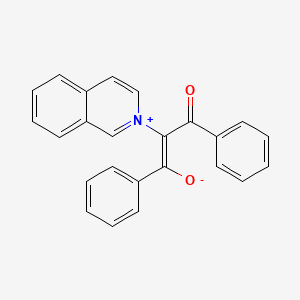![molecular formula C22H25N3O4 B13377174 (E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid](/img/structure/B13377174.png)
(E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a butenoic acid moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-hydroxyethyl)piperazine with aniline derivatives under controlled conditions to form the piperazine-aniline intermediate. This intermediate is then subjected to further reactions, including condensation with phenylbutenoic acid derivatives, to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may require the presence of catalysts or specific solvents to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
(E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways. The exact mechanism of action depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities with (E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid, particularly in the presence of phenyl groups.
2-Fluorodeschloroketamine: Although primarily used as a dissociative anesthetic, this compound has a similar aromatic structure.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H25N3O4 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
(E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C22H25N3O4/c26-15-14-24-10-12-25(13-11-24)19-8-6-18(7-9-19)23-21(27)16-20(22(28)29)17-4-2-1-3-5-17/h1-9,16,26H,10-15H2,(H,23,27)(H,28,29)/b20-16+ |
InChI-Schlüssel |
CHLDVPGJTBSCQY-CAPFRKAQSA-N |
Isomerische SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![11-ethoxy-8-methyl-6-oxo-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13377099.png)
![4-[(2-Bromo-4-methylphenyl)diazenyl]phenol](/img/structure/B13377104.png)
![1-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13377109.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B13377112.png)

![2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B13377121.png)

![N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine](/img/structure/B13377139.png)
methyl]benzenesulfonamide](/img/structure/B13377148.png)

![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13377162.png)
![2-[(3-chlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B13377163.png)

